2-(3-Methoxyphenyl)acetamidoxime hydrochloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

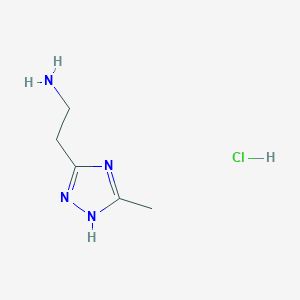

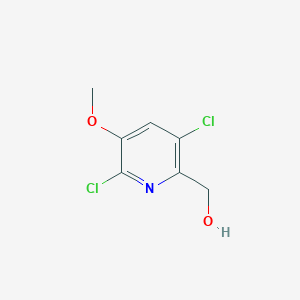

2-(3-Methoxyphenyl)acetamidoxime hydrochloride (2-MPAOH) is an organic compound with a wide range of applications in scientific research. It is a derivative of acetamidoxime and can be used as a reagent to synthesize a variety of compounds. Its chemical formula is C9H12ClNO2, and it is usually colorless or white in appearance. 2-MPAOH is widely used in organic synthesis, pharmaceuticals, and biochemistry.

科研应用

Pharmacological and Biochemical Effects

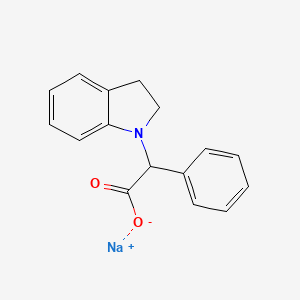

- Effects on Central Monoamine Neurons in Rats : A study on a similar compound, 1, 2-benzisoxazole-3-acetamidoxime hydrochloride, suggests that it may influence brain monoamine metabolism, particularly by increasing norepinephrine levels, without inhibiting monoamine oxidase or norepinephrine uptake (Karasawa, Furukawa, Yoshida, & Shimizu, 1976).

Inhibitory Effects on Cyclooxygenases

- Inhibition of Prostanoid Production : A study exploring cyclooxygenase (COX) inhibitors found that certain compounds, including those related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, can inhibit prostanoid production in various tissues, impacting inflammation and pain mechanisms (Warner et al., 2004).

Metabolic Pathways

- Comparative Metabolism in Liver Microsomes : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes indicates that compounds structurally similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride are metabolized differently in human and rat livers, which is crucial for understanding their pharmacokinetics and toxicity (Coleman, Linderman, Hodgson, & Rose, 2000).

Protein Tyrosine Phosphatase Inhibition

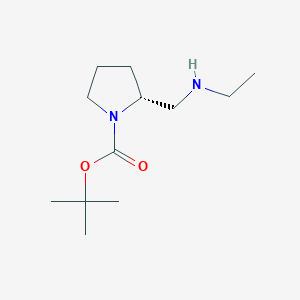

- Inhibition of Protein Tyrosine Phosphatase 1B : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide, closely related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, have been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), suggesting potential applications in treating diseases like diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Serotonin Receptor Inverse Agonism

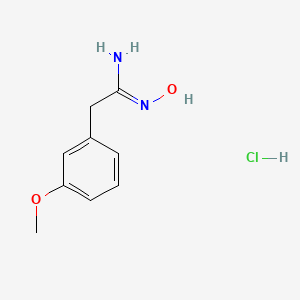

- Serotonin 2A Receptor Inverse Agonism : A study on a compound similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, namely 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, showed selective serotonin (5-HT2A) receptor inverse agonist properties, which could have implications for treating conditions like psychosis (Vanover et al., 2004).

性质

IUPAC Name |

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-3-7(5-8)6-9(10)11-12;/h2-5,12H,6H2,1H3,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVLDTBGEAJBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C/C(=N/O)/N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)acetamidoxime hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)

![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1392886.png)

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)

![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)

![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)